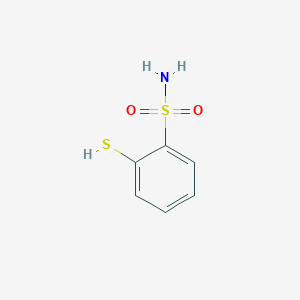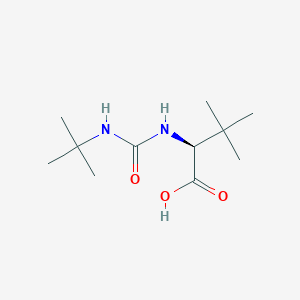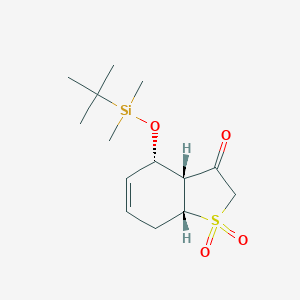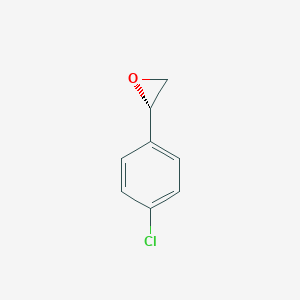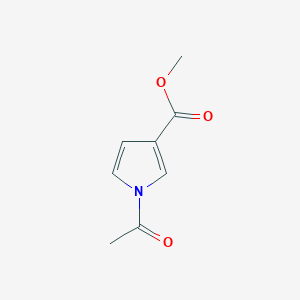
Methyl 1-acetyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-acetyl-1H-pyrrole-3-carboxylate (MAPC) is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. MAPC is a heterocyclic compound that belongs to the pyrrole family and has a molecular weight of 175.18 g/mol. It is synthesized through a multi-step process and has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
Role of Proline and Pyrroline-5-carboxylate Metabolism in Plant Defense
Pyrroline-5-carboxylate (P5C), an intermediate product of proline biosynthesis and catabolism, plays a crucial role in plant defense mechanisms against pathogens and stress conditions. This study highlights the importance of P5C metabolism in plants, particularly in mitochondrial processes involved in resistance against bacterial pathogens. It suggests that changes in mitochondrial P5C synthesis or levels can induce a hypersensitive response, a form of programmed cell death, during pathogen infection. The findings underscore the potential of targeting proline-P5C metabolism for enhancing plant defense responses (Qamar, Mysore, & Senthil-Kumar, 2015).
Mechanisms of Pyrolysis of Polysaccharides
This review explores the pyrolytic behavior of naturally occurring and synthetic polysaccharides, focusing on the chemical mechanisms involved in the formation of small carbon chain products during pyrolysis. It discusses the influence of linkage types and additives on pyrolytic pathways, offering insights into the formation of compounds such as glycolaldehyde and acetol. The study provides a basis for understanding the thermal degradation of polysaccharides, which could relate to the thermal behavior of pyrrole derivatives in synthetic processes (Ponder & Richards, 1994).
Epigenetics and Post-transcriptional Regulation in Cancer and Chronic Diseases
This review presents the interplay between histone acetylation and microRNAs (miRNAs) in carcinogenesis and chronic diseases, highlighting the cooperative regulation of target genes by these epigenetic mechanisms. It identifies specific miRNAs that collaborate with histone deacetylases (HDACs) in regulating key pathways, suggesting that a deeper understanding of these interactions could lead to novel therapeutic approaches (Swierczynski et al., 2015).
Xylan Derivatives and Their Application Potential
This mini-review discusses the chemical modification of xylan, a polysaccharide, into biopolymer ethers and esters with specific functional properties. It describes the synthesis of novel xylan esters under various conditions, highlighting the potential applications of these derivatives in drug delivery and as antimicrobial agents. This research could be relevant to the modification and application potential of pyrrole-based compounds in similar biopolymer contexts (Petzold-Welcke et al., 2014).
Acetyl-CoA Carboxylase-a as a Novel Target for Cancer Therapy
This study focuses on Acetyl-CoA carboxylases (ACC), enzymes critical in fatty acid synthesis, highlighting ACCA's up-regulation in various cancers. It posits ACCA as a potential target for cancer therapy, suggesting that inhibitors developed for metabolic diseases could serve as therapeutic agents. This research underscores the importance of metabolic pathways in cancer treatment, which may extend to the study of pyrrole derivatives as potential modulators of such pathways (Wang et al., 2010).
Safety and Hazards
“Methyl 1-acetyl-1H-pyrrole-3-carboxylate” is classified as a danger according to GHS05 and GHS07 . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Mechanism of Action
Target of Action
Methyl 1-acetyl-1H-pyrrole-3-carboxylate is a heterocyclic compound . The primary target of this compound is the respiratory system . .
Mode of Action
It’s possible that it interacts with certain enzymes or proteins in the respiratory system, leading to changes in cellular function
Result of Action
Given its primary target, it may have effects on the respiratory system . .
properties
IUPAC Name |
methyl 1-acetylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)9-4-3-7(5-9)8(11)12-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEPOBYEFLQFMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575995 |
Source


|
| Record name | Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126481-00-3 |
Source


|
| Record name | Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
